molecular formula C10H14FNO B1447643 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine CAS No. 1702169-26-3

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Cat. No.: B1447643
CAS No.: 1702169-26-3
M. Wt: 183.22 g/mol
InChI Key: GVDGPSXKGPFQMP-UHFFFAOYSA-N
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Description

“1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1702169-26-3 . It has a molecular weight of 183.23 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14FNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, though not directly mentioned, is similar in structure to compounds studied for their role as biomarkers in tobacco and cancer research. Analyzing metabolites of carcinogens found in tobacco products provides insights into cancer mechanisms. For instance, compounds like NNAL, derived from nicotine-specific nitrosamines, serve as critical biomarkers for assessing tobacco exposure and cancer risk. These studies underscore the importance of identifying specific metabolites in the urine of smokers to understand the link between tobacco use and cancer development (Hecht, 2002).

Environmental Remediation

Research on amine-functionalized sorbents, including those related to compounds like this compound, highlights their effectiveness in removing persistent environmental pollutants. Specifically, amine-containing sorbents have shown potential in treating water contaminated with perfluoroalkyl and polyfluoroalkyl substances (PFAS), showcasing the role of such compounds in environmental remediation efforts. The design and application of these sorbents are crucial for addressing contamination issues in municipal water and wastewater, demonstrating the scientific community's ongoing efforts to tackle environmental challenges (Ateia et al., 2019).

Chemical Synthesis and Pharmaceutical Research

The development of practical synthesis methods for related fluoro-organic compounds, such as 2-Fluoro-4-bromobiphenyl, underlines the importance of fluoro-containing amines in pharmaceutical manufacturing. Such compounds serve as key intermediates in the production of non-steroidal anti-inflammatory drugs like flurbiprofen. Research into efficient and cost-effective synthesis methods reflects the ongoing need for advancements in chemical synthesis that support the pharmaceutical industry, highlighting the broader applications of fluoro-containing amines in drug development (Qiu et al., 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine” can be found online . It’s important to handle this compound with care, avoid dust formation, and avoid breathing in any mist, gas, or vapors . It’s also crucial to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

1-(4-ethoxy-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDGPSXKGPFQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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